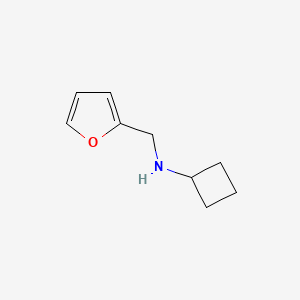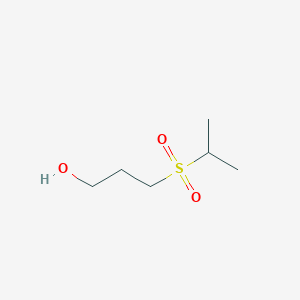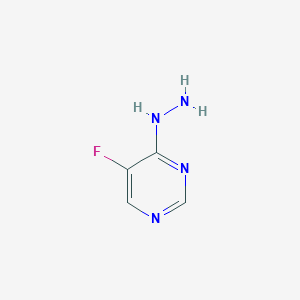
5-Fluoro-4-hydrazinylpyrimidine
Overview
Description
5-Fluoro-4-hydrazinylpyrimidine is a chemical compound with the molecular formula C4H5FN4 and a molecular weight of 128.11 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-4-hydrazinylpyrimidine is represented by the InChI code1S/C4H5FN4/c5-3-1-7-2-8-4(3)9-6/h1-2H,6H2,(H,7,8,9) . Chemical Reactions Analysis
While specific chemical reactions involving 5-Fluoro-4-hydrazinylpyrimidine are not available, studies on similar compounds like 5-fluorouracil have shown reactivity towards superoxide radical anion and hydroperoxyl radical . Another study discussed the light-induced cross-linking reaction of 5-fluoro-4-thiouridine with thymine .Physical And Chemical Properties Analysis
5-Fluoro-4-hydrazinylpyrimidine is a powder with a molecular weight of 128.11 . Its storage temperature is 4 degrees Celsius .Scientific Research Applications
Cancer Treatment
5-Fluoro-4-hydrazinylpyrimidine: is a fluorinated pyrimidine, a class of compounds known for their application in cancer chemotherapy. Fluorinated pyrimidines, like 5-fluorouracil (5-FU) , are used to treat over 2 million cancer patients annually . The compound’s ability to interfere with nucleic acid synthesis makes it a valuable tool in designing anti-cancer agents. It can be incorporated into RNA and DNA to study the biophysical and mechanistic aspects of cancer treatment .
Enzyme Inhibition Studies
This compound has potential applications in studying the inhibition of various enzymes involved in nucleic acid metabolism. For instance, it could be used to investigate the inhibition of thymidylate synthase (TS) , which is a target of 5-FU metabolites . Additionally, it may help in understanding the effects on other enzymes not previously implicated in fluoropyrimidine activity, such as DNA topoisomerase 1 (Top1) .
Drug Design and Personalized Medicine
The unique properties of fluorine atoms in drugs, such as high electronegativity and the strength of the C–F bond, make 5-Fluoro-4-hydrazinylpyrimidine a candidate for the development of new medicinal compounds. Its use could extend to personalized medicine, where specific fluorinated drugs are tailored to individual patient needs .
Nucleic Acid Structure Research
Researchers can use 5-Fluoro-4-hydrazinylpyrimidine to modify nucleic acids and study how these modifications affect the structure and dynamics of DNA and RNA. This can provide insights into the fundamental processes of life and how they can be manipulated for therapeutic purposes .
Biochemical Process Studies
The compound can be used to explore how fluorine substitution affects biochemical processes. Its impact on biological activities can be studied due to fluorine’s unique characteristics, such as its small size and the inability to engage in hydrogen bonding .
Synthesis of Radioactive and Stable Isotopes
5-Fluoro-4-hydrazinylpyrimidine: could be instrumental in synthesizing radioactive and stable isotopes for medical imaging and diagnostic purposes. These isotopes can be used to study the metabolism and biodistribution of fluorinated pyrimidines in the body .
Mechanistic Studies of RNA Modification
The compound may be used to understand the role of RNA modifying enzymes in the cytotoxicity of fluorinated pyrimidines. For example, it could help in studying the inhibition of enzymes like tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase by 5-FU substitution .
Development of Polymeric Fluorinated Pyrimidines
Finally, 5-Fluoro-4-hydrazinylpyrimidine can contribute to the development of polymeric fluorinated pyrimidines. These polymers may enable more precise and targeted delivery of fluorinated drugs for cancer treatment, minimizing side effects and improving efficacy .
Safety and Hazards
The safety information available indicates that 5-Fluoro-4-hydrazinylpyrimidine is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
(5-fluoropyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN4/c5-3-1-7-2-8-4(3)9-6/h1-2H,6H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBMUSMNNNGOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-hydrazinylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



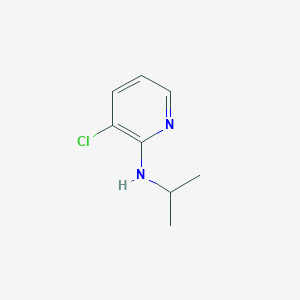
![4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol](/img/structure/B1460864.png)
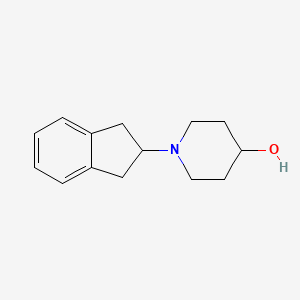
![(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1460866.png)
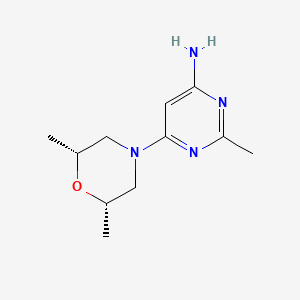
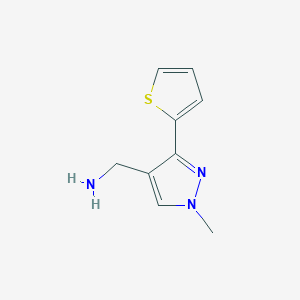

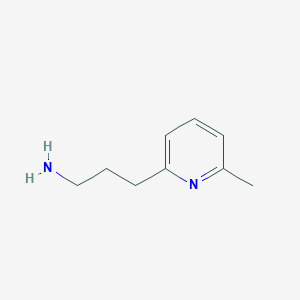

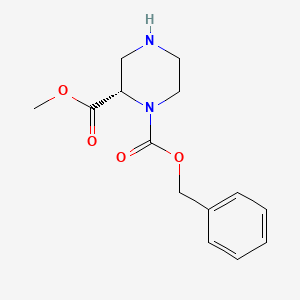
![(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1460877.png)

